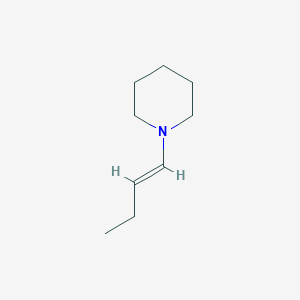

1-(1-Butenyl)piperidine

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(1-Butenyl)piperidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The official IUPAC name is 1-[(E)-but-1-enyl]piperidine, which explicitly indicates the stereochemical configuration of the double bond within the butenyl substituent. This designation reflects the trans configuration of the alkene, where the substituents on the double bond carbons are positioned on opposite sides of the double bond plane.

The compound possesses multiple systematic identifiers that facilitate its recognition across different chemical databases and regulatory systems. The Chemical Abstracts Service registry number is 7182-10-7, providing a unique numerical identifier for the compound. The InChI (International Chemical Identifier) representation is InChI=1S/C9H17N/c1-2-3-7-10-8-5-4-6-9-10/h3,7H,2,4-6,8-9H2,1H3/b7-3+, which encodes the complete structural information including connectivity and stereochemistry. The corresponding InChI Key, YBTBLUIZFVXVOK-XVNBXDOJSA-N, serves as a condensed hash representation of the full InChI string.

The Simplified Molecular Input Line Entry System representation is CC/C=C/N1CCCCC1, which provides a linear notation indicating the molecular structure with explicit stereochemistry marked by the forward slash notation. Alternative nomenclature includes (E) 1-Piperidino-1-butene, which emphasizes the geometric isomerism of the double bond, and Piperidine, 1-(1-butenyl)-, which follows the substitutive nomenclature approach by treating the compound as a substituted piperidine.

属性

CAS 编号 |

7182-10-7 |

|---|---|

分子式 |

C9H17N |

分子量 |

139.24 g/mol |

IUPAC 名称 |

1-[(E)-but-1-enyl]piperidine |

InChI |

InChI=1S/C9H17N/c1-2-3-7-10-8-5-4-6-9-10/h3,7H,2,4-6,8-9H2,1H3/b7-3+ |

InChI 键 |

YBTBLUIZFVXVOK-XVNBXDOJSA-N |

SMILES |

CCC=CN1CCCCC1 |

手性 SMILES |

CC/C=C/N1CCCCC1 |

规范 SMILES |

CCC=CN1CCCCC1 |

其他CAS编号 |

7182-10-7 |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Their Key Properties

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Electronic and Conformational Effects

- Electron-Donating vs. Withdrawing Groups: The 1-pyrrolidino group (5-membered ring) is a stronger electron donor than the 1-piperidino group (6-membered ring) due to reduced steric hindrance and enhanced n→π interactions . For example, N-(p-nitrophenyl)piperidine exhibits steric inhibition of resonance compared to its pyrrolidine counterpart, affecting UV absorption and reactivity . Substituents like trifluoroethyl (in 1-(2,2,2-trifluoroethyl)piperidine) reduce nitrogen basicity by withdrawing electron density, altering binding interactions with receptors .

Conformational Flexibility :

- Bulky substituents (e.g., cyclohexyl in PCP) restrict piperidine ring flexibility, enhancing selectivity for NMDA or sigma receptors .

- In 1-(3-phenylbutyl)piperidine , hydrophobic substituents at position 4 of the piperidine ring improve binding to S1R by fitting into hydrophobic pockets near helices α4/α5 .

Pharmacological and Receptor Binding Profiles

- NMDA and Sigma Receptor Interactions: PCP and its derivatives (e.g., hydroxylated analogs) show varied affinities for NMDA receptors. Hydroxylation at the meta position on the phenyl ring (m-OH-PCP) increases sigma receptor affinity by 8-fold compared to PCP, while reducing muscarinic receptor binding .

- Enzyme Inhibition: E2020 (donepezil) inhibits acetylcholinesterase (AChE) with an IC₅₀ of 5.7 nM, demonstrating 1250-fold selectivity over butyrylcholinesterase . Its benzyl and dimethoxyindanone groups are critical for binding to the enzyme’s catalytic site. Piperidine derivatives with hydroxymethoxybenzyl substituents (e.g., compound 6 in ) exhibit potent α-glucosidase inhibition (IC₅₀ = 0.207 mM), surpassing the activity of the diabetes drug acarbose .

准备方法

N-Alkylation of Piperidine with 1-Butenyl Halides

The most straightforward approach involves the nucleophilic substitution reaction of piperidine with 1-butenyl halides (e.g., 1-butenyl bromide or chloride). This method requires careful control of reaction conditions to avoid side reactions.

- Reagents: Piperidine, 1-butenyl bromide or chloride, base (e.g., sodium bicarbonate or potassium carbonate), solvent (e.g., ethanol, toluene).

- Conditions: Reflux under inert atmosphere (nitrogen or argon) to prevent oxidation of the alkene.

- Mechanism: Piperidine nitrogen attacks the electrophilic carbon of the butenyl halide, displacing the halide ion and forming the N-(1-butenyl)piperidine.

- Yields: Typically high (80–95%) when optimized.

Partial Reduction of Piperidine Carboxylic Acid Esters

An alternative method involves the partial reduction of piperidine carboxylic acid esters bearing the butenyl substituent to the corresponding aldehyde, followed by reductive amination to form the N-alkylated piperidine.

- Reagents: Piperidine carboxylic acid esters, red aluminum complex or other selective reducing agents.

- Conditions: Low temperature (0–25 °C), inert atmosphere.

- Advantages: Allows for selective functional group transformations and can be adapted for industrial scale.

- Challenges: Requires careful control of reducing agent stoichiometry and reaction time to avoid over-reduction.

Chemo-Enzymatic Synthesis via EneIRED and 6-HDNO Cascade

Recent advances have demonstrated the use of biocatalytic cascades for the synthesis of stereoenriched piperidines, including derivatives similar to 1-(1-butenyl)piperidine.

- Enzymes: EneIRED (ene-reductase) and 6-HDNO (6-hydroxy-D-nicotine oxidase) variants.

- Process: Oxidation of tetrahydropyridines (THPs) followed by enzymatic reduction of the C=C bond in α,β-unsaturated iminium ions.

- Yields and Selectivity: Good yields (50–90%) with excellent enantioselectivity (>95% ee).

- Benefits: Mild conditions, environmentally friendly, and high stereocontrol.

- Limitations: Requires enzyme availability and optimization for specific substrates.

Detailed Reaction Data and Conditions

| Method | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation with 1-butenyl halide | Piperidine, 1-butenyl bromide, base (NaHCO3) | Ethanol, toluene | Reflux (~78) | 80–95 | Requires inert atmosphere; careful control to avoid polymerization of alkene |

| Partial reduction of esters | Piperidine carboxylic acid esters, red aluminum complex | Toluene, MTBE, hexamethylene | 0 to 25 | 90–96 | Selective partial reduction; industrially scalable with optimized red aluminum complexes |

| Chemo-enzymatic cascade | EneIRED, 6-HDNO enzymes | Aqueous buffer, THF | Ambient (25) | 50–90 | High stereoselectivity; mild and green chemistry approach |

Research Findings and Industrial Considerations

The partial reduction method using red aluminum complexes has been optimized to achieve high yields (~94%) of piperidine aldehydes, which can be further converted to N-alkylated products. This method is favored for industrial applications due to milder conditions compared to classical Swern oxidation or use of expensive reagents.

Enzymatic methods provide excellent stereochemical control and are promising for producing enantiomerically pure this compound derivatives. However, enzyme availability and substrate specificity remain challenges for broad industrial adoption.

Classical N-alkylation remains the most direct and cost-effective method but requires careful reaction control to prevent side reactions and maintain alkene integrity.

常见问题

Q. What are the recommended synthetic pathways for 1-(1-Butenyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between piperidine and alkenyl halides or via nucleophilic substitution. For example, analogous piperidine derivatives (e.g., 1-(2-Methylphenyl)piperidin-4-one) are synthesized using Pd-catalyzed cross-coupling or Grignard reactions under inert atmospheres . Optimization includes controlling temperature (0–5°C for sensitive intermediates), solvent choice (e.g., THF for Grignard reactions), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation is critical for isolating high-purity compounds .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Characterization requires a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C) to confirm regiochemistry of the butenyl substituent and piperidine ring conformation.

- GC-MS or LC-MS to verify molecular weight and purity (>95% by area normalization).

- FT-IR to identify functional groups (e.g., C=C stretching at ~1650 cm⁻¹).

- Melting/boiling points and HPLC for stability profiling under varying pH/temperature .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety data for structurally similar piperidine derivatives (e.g., 1-benzyl-2,2-dimethyl-4-methylene-piperidine) indicate acute toxicity risks (oral, dermal, inhalation). Researchers should:

- Use PPE (gloves, goggles, lab coats) and work in fume hoods.

- Avoid direct contact; implement spill containment with inert absorbents.

- Store under nitrogen at –20°C to prevent degradation.

- Refer to GHS Category 4 guidelines for emergency response (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the biological activity of this compound derivatives?

Substituent position and stereochemistry significantly alter pharmacological profiles. For instance:

- NMDA receptor antagonism : Analogues like diphenidine (1-(1,2-diphenylethyl)piperidine) show uncompetitive NMDA inhibition, dependent on aryl group placement .

- Antimicrobial activity : Electron-withdrawing groups (e.g., fluorine) enhance membrane permeability in piperidine derivatives .

- Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors, guiding rational design .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperidine derivatives?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple models (e.g., HEK293 vs. primary neurons).

- Metabolic stability assays (e.g., liver microsomes) to assess if metabolites contribute to observed effects.

- Orthogonal validation : Combine in vitro (e.g., radioligand binding) and in vivo (e.g., zebrafish neuroactivity) models .

Q. How can computational methods streamline the development of this compound-based probes?

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with target engagement.

- Molecular dynamics simulations : Predict conformational stability in lipid bilayers or protein pockets.

- ADMET prediction : Tools like SwissADME evaluate permeability, cytochrome P450 interactions, and toxicity risks .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key issues include:

- Byproduct formation : Optimize catalytic systems (e.g., Cp2TiCl₂ for selective hydrogenation of alkenes) .

- Solvent recovery : Switch from THF to recyclable solvents (e.g., 2-MeTHF).

- Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy for real-time reaction monitoring .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of piperidine derivatives?

- Source investigation : Compare purity levels (e.g., HPLC traces in conflicting studies).

- Assay conditions : Test cytotoxicity under standardized oxygen levels (normoxia vs. hypoxia) and serum concentrations.

- Off-target profiling : Use kinome-wide screens to identify unintended kinase inhibition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。